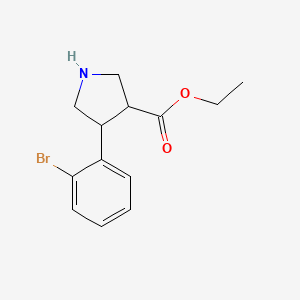

Ethyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate

Description

Ethyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate is a pyrrolidine-based compound featuring a brominated aromatic substituent at the 4-position of the pyrrolidine ring and an ester group at the 3-position. Pyrrolidine derivatives are widely studied due to their conformational flexibility, which influences biological activity and crystallographic packing patterns .

Properties

IUPAC Name |

ethyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c1-2-17-13(16)11-8-15-7-10(11)9-5-3-4-6-12(9)14/h3-6,10-11,15H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTVWTZUVRBYNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNCC1C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate typically involves the reaction of 2-bromobenzaldehyde with pyrrolidine and ethyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Phenol derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antibacterial and antiviral properties.

Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its interactions with specific biological targets.

Industry: Utilized in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Electronic and Steric Effects: The 2-bromophenyl group in the target compound is electron-withdrawing, which may enhance electrophilic reactivity compared to electron-donating groups like the 4-methoxyphenyl substituent in . Bulky substituents (e.g., tert-butyl in ) improve stability under acidic conditions but reduce solubility in polar solvents.

Synthetic Routes :

- Brominated analogs (e.g., ’s pyridinecarboxylate) are synthesized via bromine addition in acetic acid , suggesting similar methods might apply to the target compound.

- Coupling reactions (e.g., EDCI/HOBt in ) are versatile for introducing acyl groups, contrasting with the hydrogenation approach for nitro intermediates in .

Stability and Reactivity :

- The target compound’s bromine atom offers a handle for Suzuki or Ullmann couplings, unlike the methoxy or tert-butyl groups in analogs .

- Air sensitivity observed in due to hydroxylation at C3 may also apply to the target compound if the pyrrolidine ring adopts a similar puckered conformation .

Physicochemical and Spectroscopic Properties

- Polarity : LCMS retention times for analogs vary significantly (e.g., 1.07–1.73 min in ), with bromine likely increasing lipophilicity compared to polar pyrimidinyl groups.

- Crystallography : Pyrrolidine puckering coordinates (e.g., Cremer-Pople parameters ) could differ between analogs due to substituent-induced ring strain. For example, bulky 2-bromophenyl may enforce a twisted envelope conformation.

Biological Activity

Ethyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and the implications of its activity in various biological systems.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-bromobenzaldehyde with ethyl pyrrolidine-3-carboxylate. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may involve catalysts to enhance yield and purity. The compound can be characterized using techniques such as NMR, LC-MS, and IR spectroscopy to confirm its structure and purity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound. In vitro assays have been conducted using various cancer cell lines such as A549 (lung adenocarcinoma), SH-SY5Y (neuroblastoma), and U937 (lymphoma).

- Case Study : In a comparative study, compounds related to this compound exhibited varying degrees of cytotoxicity. For instance, one derivative showed an IC50 value of 137 µM against U937 cells, indicating moderate activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | U937 | 137 |

| Related Compound A | SH-SY5Y | 227 |

| Related Compound B | A549 | >500 |

2. Neuroprotective Effects

Pyrrolidine derivatives have also been evaluated for neuroprotective properties. This compound has shown promise in protecting neuronal cells from oxidative stress-induced apoptosis.

- Research Findings : In models of neurotoxicity, compounds demonstrated a reduction in cell death when pre-treated with this compound, suggesting its potential as a neuroprotective agent .

3. Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored against various pathogens. Preliminary screening indicates that while some derivatives exhibit activity against Gram-positive bacteria, their effectiveness against Gram-negative strains remains limited.

- Findings : Compounds were tested against Staphylococcus aureus and Escherichia coli, with MIC values showing moderate effectiveness against S. aureus but no significant activity against E. coli .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Substituents on the phenyl ring and variations in the pyrrolidine moiety play crucial roles in determining the compound's bioactivity.

- Key Observations :

- Bromination at the para position enhances anticancer properties.

- Alkyl substitutions on the nitrogen atom can modulate neuroprotective effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.